2-Amino-3-fluoro-4-iodobenzonitrile
Overview
Description
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Research in chemical synthesis has shown interest in halogenated benzonitriles due to their potential as intermediates in the synthesis of complex organic molecules. For instance, methodologies developed for the synthesis of fluorobromobiphenyls highlight the utility of halogenated intermediates in manufacturing materials with pharmaceutical relevance (Qiu et al., 2009). Such processes emphasize the importance of fluorine and iodine substituents in enhancing the efficacy and selectivity of chemical reactions, suggesting that "2-Amino-3-fluoro-4-iodobenzonitrile" could serve as a precursor in the synthesis of biologically active compounds or materials with unique electronic properties.
Biomedical Applications
In the realm of biomedical sciences, fluorinated compounds, particularly those incorporating fluorine, have been pivotal in drug design and development due to fluorine's impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Studies have demonstrated that fluorination can enhance the stability, binding affinity, and bioavailability of drugs, making them more effective in their therapeutic roles (Buer & Marsh, 2012). Given the presence of both fluorine and an amino group in "this compound," it is plausible that this compound could be explored for the development of novel pharmaceuticals with optimized properties.
Material Science and Nanotechnology
The unique physicochemical properties of fluorinated organic compounds make them of interest in the development of advanced materials, such as luminescent materials and liquid crystals. For example, research on nanostructured luminescent micelles has explored the potential of fluorinated molecules in creating materials for sensing applications, bioimaging, and drug delivery (Paria et al., 2022). The incorporation of fluorine into compounds similar to "this compound" could lead to materials with novel optical and electronic properties, underscoring the compound's potential relevance in material science and nanotechnology.
Properties
IUPAC Name |
2-amino-3-fluoro-4-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQXWJWJUWAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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